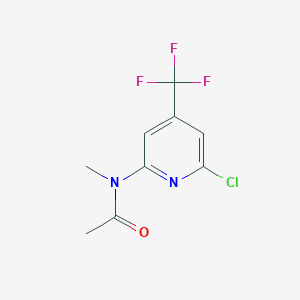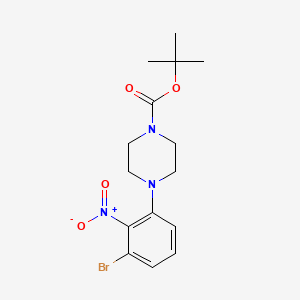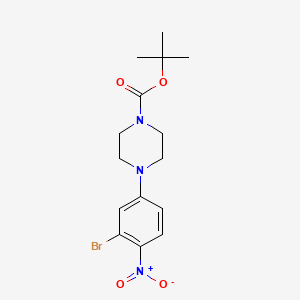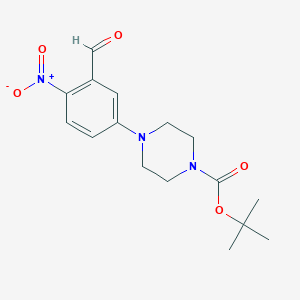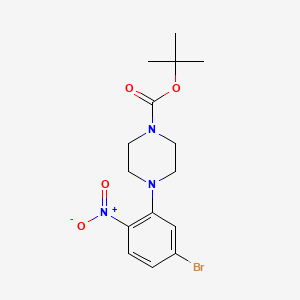![molecular formula C21H24F3N3O4 B1401784 {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester CAS No. 1311279-83-0](/img/structure/B1401784.png)
{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. Common reactions in the synthesis of similar compounds include nucleophilic substitutions, condensations, and coupling reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make the compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and resistance to degradation .Scientific Research Applications
Quantum Chemical Investigations
- Molecular Properties and DFT Calculations: The electronic properties and thermodynamics parameters of related compounds have been explored using DFT and quantum chemical calculations. This research provides insights into the HOMO and LUMO energies and molecular densities, which are crucial for understanding the reactivity and stability of molecules like the one (Bouklah et al., 2012).
Synthesis and Reactivity
- Fluoroionophores from Diamine-Salicylaldehyde Derivatives: Studies have developed fluoroionophores that demonstrate spectra diversity when interacting with metal cations, highlighting the potential of similar molecules in selective metal recognition and staining (Hong et al., 2012).
- Antioxidant Activity of Pyrrolyl Selenolopyridine Compounds: Compounds synthesized from related molecular frameworks have shown significant antioxidant activity, suggesting applications in combating oxidative stress (Zaki et al., 2017)
Chemical Transformations
- Formation of Esters and Other Derivatives: Research into the reactions of formaldehyde with acetoacetic esters and related compounds has led to the preparation of various esters and derivatives, providing a methodological basis for the synthesis of complex molecules (Mcmurry & Richardson, 1967).
- Trifluoromethylated Pyrroles and Porphyrins Synthesis: The convenient synthesis of trifluoromethylated pyrroles, which could be further converted into porphyrins, underscores the versatility of this chemical framework in synthesizing functionally diverse molecules (Ono et al., 1989).
Molecular Structure and Ligand Design
- Pfitzinger-Type Chemistry for 4-Carboxy-1,8-Naphthyridines: Leveraging the molecular structure similar to the compound for the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is beneficial for developing metal complexes and anchoring ligands to surfaces (Zong et al., 2008).
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-7-14(9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYHUGIWOJTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



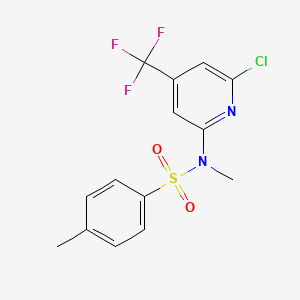
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
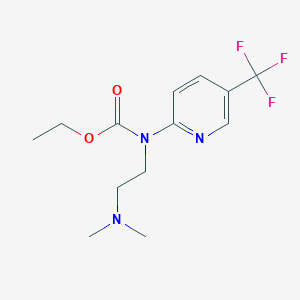
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
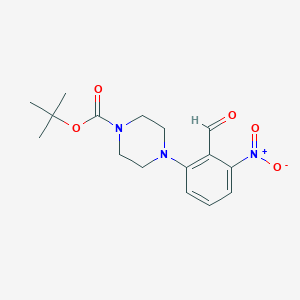
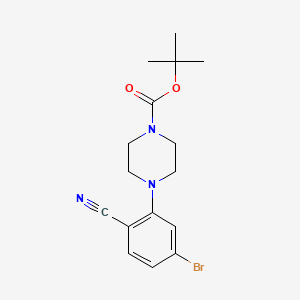
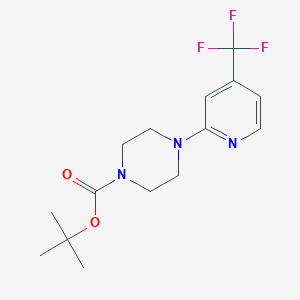
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
